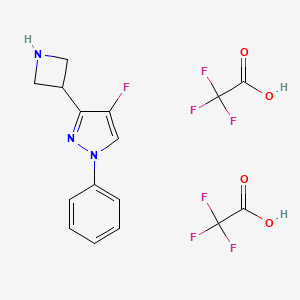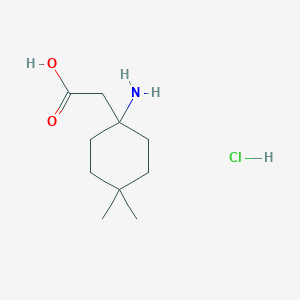
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Métodos De Preparación
The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential therapeutic properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates that have industrial significance.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar pyrimidine structure but differs in the piperazine moiety.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20ClN3O3 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-7-5-10(8-18)9-20-12-16-6-4-11(15)17-12/h4,6,10H,5,7-9H2,1-3H3 |
Clave InChI |
KQEUFXQYBUAJNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)

![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)









